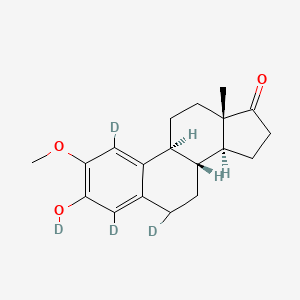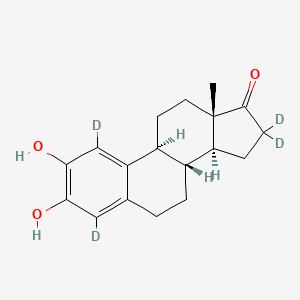
17α-Hydroxy Progesterone-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17α-Hydroxy Progesterone-d8 is a white crystal or crystalline powder . It has good solubility in commonly used organic solvents such as dimethyl sulfoxide and methanol .
Synthesis Analysis
17α-Hydroxyprogesterone-d8 is synthesized from progesterone by the action of enzyme 17α-hydroxylase . The production of 17α-Hydroxyprogesterone from progesterone has been enhanced by Curvularia lunata ATCC 12017 with or without aeration and sonication .Molecular Structure Analysis
The molecular formula of 17α-Hydroxy Progesterone-d8 is C21H30O3 . The molecular weight is 330.4611 . The IUPAC Standard InChI is InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m0/s1 .Chemical Reactions Analysis
17α-Hydroxyprogesterone-d8 is an endogenous progestogen as well as a chemical intermediate in the biosynthesis of other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids .Physical And Chemical Properties Analysis
17α-Hydroxyprogesterone-d8 is a white crystal or crystalline powder . It has good solubility in commonly used organic solvents such as dimethyl sulfoxide and methanol . The molecular weight of 17α-Hydroxyprogesterone-d8 is 338.5 g/mol .Scientific Research Applications
Oocyte Maturation and Ovulation in Teleosts
17α-Hydroxy Progesterone-d8 plays a crucial role in the maturation and ovulation of oocytes in teleosts, a group of bony fish . The compound is converted into 17α, 20β-dihydroxy-4-pregnen-3-one (DHP), a maturation-inducing steroid . This process involves the enzyme 17β-hydroxysteroid dehydrogenase type 12-like (hsd17b12L) . The production of 17α-Hydroxy Progesterone-d8 is associated with 17α-hydroxylase and C17-20 lyase .
Infertility Treatment in 17α-Hydroxylase/17,20-Lyase Deficiency Patients
17α-Hydroxy Progesterone-d8 is used in the treatment of infertility in patients with 17α-hydroxylase/17,20-lyase deficiency . This condition is a rare form of congenital adrenal hyperplasia caused by CYP17A1 gene variants . Female patients with this deficiency often experience oligomenorrhea or amenorrhea and infertility . The compound is used in assisted reproductive techniques to improve fertility outcomes .
Endocrine Characteristics Study in 17α-Hydroxylase/17,20-Lyase Deficiency Patients
The compound is used in the study of endocrine characteristics in patients with 17α-hydroxylase/17,20-lyase deficiency . The deficiency is a rare disease that accounts for less than 1% of cases of congenital adrenal hyperplasia . In female patients, fertility is severely affected mainly due to constantly increased progesterone affecting endometrium receptivity and implantation .
Safety And Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 17α-Hydroxy Progesterone-d8 involves the conversion of starting material pregnenolone-d8 to 17α-Hydroxy Progesterone-d8 through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone-d8", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Acetic anhydride (C4H6O3)", "Pyridine (C5H5N)", "Methanol (CH3OH)", "Ethanol (C2H5OH)", "Diethyl ether (C4H10O)" ], "Reaction": [ "Step 1: Pregnenolone-d8 is reacted with NaH in anhydrous solvent to form the corresponding enolate.", "Step 2: The enolate is then treated with CH3I to form 17α-methyl pregnenolone-d8.", "Step 3: Reduction of 17α-methyl pregnenolone-d8 with NaBH4 in the presence of HCl gives 17α-methyl progesterone-d8.", "Step 4: 17α-methyl progesterone-d8 is then reacted with NaOH to form 17α-Hydroxy Progesterone-d8.", "Step 5: The final step involves acetylation of 17α-Hydroxy Progesterone-d8 with acetic anhydride and pyridine in anhydrous solvent to form the desired compound.", "The reaction mixture is then quenched with water and extracted with diethyl ether to obtain the product." ] } | |
CAS RN |
850023-80-2 |
Product Name |
17α-Hydroxy Progesterone-d8 |
Molecular Formula |
C21H22O3D8 |
Molecular Weight |
338.52 |
Appearance |
White to Off-White Solid |
melting_point |
216-218°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
68-96-2 (unlabelled) |
synonyms |
17-Hydroxy-pregn-4-ene-3,20-dione-d8; 4-Pregnen-17α-ol-3,20-dione-d8 |
tag |
Progesterone Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)
![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)